molecular formula C14H14O2 B13640742 (2-(Hydroxymethyl)phenyl)(phenyl)methanol CAS No. 1586-01-2

(2-(Hydroxymethyl)phenyl)(phenyl)methanol

Cat. No.: B13640742
CAS No.: 1586-01-2
M. Wt: 214.26 g/mol
InChI Key: DGDHXBHBKBNKJI-UHFFFAOYSA-N
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Description

(2-(Hydroxymethyl)phenyl)(phenyl)methanol is an organic compound with the molecular formula C₁₄H₁₄O₂ It is a type of benzyl alcohol derivative, characterized by the presence of a hydroxymethyl group attached to a phenyl ring, which is further connected to another phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (2-(Hydroxymethyl)phenyl)(phenyl)methanol involves the reduction of the corresponding benzophenone derivative using a reducing agent such as potassium borohydride . The reaction typically takes place in an appropriate solvent under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar reduction processes but on a larger scale. The choice of reducing agents and solvents, as well as reaction conditions, are optimized for cost-effectiveness and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-(Hydroxymethyl)phenyl)(phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the hydroxymethyl group can yield the corresponding methyl derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in an inert solvent.

    Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: (2-(Carboxyphenyl)phenyl)methanol.

    Reduction: (2-(Methylphenyl)phenyl)methanol.

    Substitution: (2-(Halophenyl)phenyl)methanol.

Scientific Research Applications

(2-(Hydroxymethyl)phenyl)(phenyl)methanol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting specific biochemical pathways.

    Material Science: It may be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(Hydroxymethyl)phenyl)(phenyl)methanol depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In pharmaceuticals, its mechanism may involve interaction with specific enzymes or receptors, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Alcohol: Similar structure but lacks the additional phenyl ring.

    Phenylmethanol: Similar structure but lacks the hydroxymethyl group.

Properties

CAS No.

1586-01-2

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

[2-(hydroxymethyl)phenyl]-phenylmethanol

InChI

InChI=1S/C14H14O2/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h1-9,14-16H,10H2

InChI Key

DGDHXBHBKBNKJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2CO)O

Origin of Product

United States

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